molecular formula C14H12BrClN2O3S B325126 N-[4-[(4-bromo-3-chlorophenyl)sulfamoyl]phenyl]acetamide

N-[4-[(4-bromo-3-chlorophenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B325126
M. Wt: 403.7 g/mol
InChI Key: MAUYIICIMLMZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(4-bromo-3-chlorophenyl)sulfamoyl]phenyl]acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromine and chlorine-substituted aniline group, a sulfonyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-bromo-3-chlorophenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-bromo-3-chloroaniline with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-bromo-3-chlorophenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetamide group can undergo hydrolysis to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

N-[4-[(4-bromo-3-chlorophenyl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[(4-bromo-3-chlorophenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-bromo-2-chloroanilino)sulfonyl]phenyl}acetamide
  • N-{4-[(4-bromo-3-fluoroanilino)sulfonyl]phenyl}acetamide
  • N-{4-[(4-iodo-3-chloroanilino)sulfonyl]phenyl}acetamide

Uniqueness

N-[4-[(4-bromo-3-chlorophenyl)sulfamoyl]phenyl]acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H12BrClN2O3S

Molecular Weight

403.7 g/mol

IUPAC Name

N-[4-[(4-bromo-3-chlorophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H12BrClN2O3S/c1-9(19)17-10-2-5-12(6-3-10)22(20,21)18-11-4-7-13(15)14(16)8-11/h2-8,18H,1H3,(H,17,19)

InChI Key

MAUYIICIMLMZQS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)Cl

Origin of Product

United States

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